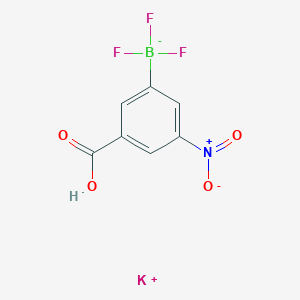

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Overview

Description

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, also known as PCTF, is a versatile and powerful reagent used in a wide range of applications in chemical synthesis, drug discovery, and other scientific research. PCTF is a strong nucleophile and is used in a variety of reactions to produce a variety of compounds. It is a strong acid and can be used to catalyze reactions, as well as to form and break carbon-carbon bonds. PCTF is often used in organic synthesis, especially in the synthesis of pharmaceuticals and other compounds. In addition, PCTF has been used in the synthesis of polymers, nanomaterials, and other materials.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential process in the synthesis of various organic compounds. The stability and reactivity of potassium trifluoroborates make them superior to traditional boronic acids and esters, providing a more efficient pathway for synthesizing pharmaceuticals, polymers, and complex organic molecules.

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. Potassium (3-carboxy-5-nitrophenyl)trifluoroborate can be utilized in the identification and quantification of proteins, as well as in the investigation of protein-protein interactions, which are crucial for understanding biological processes and disease mechanisms.

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This method allows for the production of optically active α-amino esters with moderate to good yields and enantioselectivities. These esters are important precursors for the synthesis of α-amino acids, which are building blocks of proteins and widely used in medicinal chemistry.

Epoxidation of Unsaturated Bonds

Potassium trifluoroborates, including Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, are used in the epoxidation of unsaturated bonds . This reaction is crucial for the synthesis of epoxides, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. The process benefits from the compound’s stability and resistance to oxidative conditions.

Development of Boron Reagents

The compound contributes to the development of new boron reagents for cross-coupling reactions . By offering a stable and reactive alternative to traditional boron sources, it expands the toolkit available to chemists for creating complex molecules, potentially leading to the discovery of new drugs and materials.

Organic Synthesis Methodology

Lastly, Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is involved in advancing organic synthesis methodology . Its stability and functional group compatibility make it a versatile reagent in various organic transformations, aiding in the development of new synthetic routes and the improvement of existing ones.

properties

IUPAC Name |

potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660111 | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate | |

CAS RN |

850623-76-6 | |

| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)

![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)